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molecular formula C11H9NO3 B8397693 3-(Carboxy-methyl)-5-cyano-2,3-dihydro-benzofuran

3-(Carboxy-methyl)-5-cyano-2,3-dihydro-benzofuran

Cat. No. B8397693
M. Wt: 203.19 g/mol
InChI Key: SUIPJOTXZDVMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599918B2

Procedure details

To a solution of methyl [5-cyano-2,3-dihydro-benzofuran-3-yl]-acetate (3.73 g, 17.2 mmol) (reference example 10a) in THF:MeOH (2:1, 60 mL) was added aqueous NaOH (16 mL, 2M). The resulting mixture was stirred for 10 min then acidified to pH 1 with 2M aqueous HCl. This mixture was diluted with ethyl acetate and washed, sequentially, with water and brine, dried over MgSO4 and concentrated. The crude solid product was used without further purification. 1H NMR (CDCO3) d 2.70 (dd, 16, 8 Hz, 1H), 2.85 (dd, J=16, 5 Hz, 1H), 3.91 (m, 1H), 4.38 (dd, J=8, 6 Hz, 1H), 4.85 (t, J=8 Hz, 1H), 6.84 (d, J=8 Hz, 1H), 7.47 (m, 2H). MS (EI) m/z 203 (M)+.
Name
methyl [5-cyano-2,3-dihydro-benzofuran-3-yl]-acetate
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH2:9][CH:8]([CH2:11][C:12]([O:14]C)=[O:13])[C:7]=2[CH:16]=1)#[N:2].[OH-].[Na+].Cl>C1COCC1.CO.C(OCC)(=O)C>[C:12]([CH2:11][CH:8]1[C:7]2[CH:16]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][C:6]=2[O:10][CH2:9]1)([OH:14])=[O:13] |f:1.2,4.5|

Inputs

Step One
Name
methyl [5-cyano-2,3-dihydro-benzofuran-3-yl]-acetate
Quantity
3.73 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C(C(CO2)CC(=O)OC)C1
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sequentially, with water and brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude solid product was used without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(=O)(O)CC1COC2=C1C=C(C=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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